Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

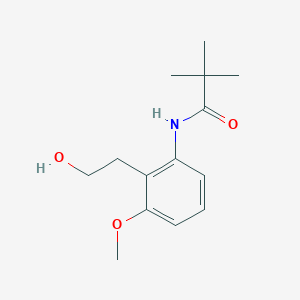

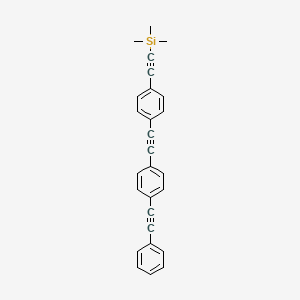

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C19H18Si . It is also known by other names such as 1-(2-phenylethynyl)-4-[(trimethylsilyl)ethynyl]benzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to three methyl groups and an ethynyl group, which is further connected to a phenyl group . The average mass of the molecule is 274.432 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 361.1±34.0 °C at 760 mmHg, and a flash point of 170.1±18.2 °C . It has a molar refractivity of 88.6±0.4 cm3 . The compound has no hydrogen bond acceptors or donors, and it has four freely rotating bonds .科学的研究の応用

Electrochemical Applications : Trimethylsilane compounds have been studied in electrochemical silylation processes. For instance, the electrochemical reduction of chlorotrimethylsilane with phenylacetylene results in silylated ethynyl derivatives (Jouikov & Salaheev, 1996).

Nuclear Magnetic Resonance (NMR) Studies : Trimethyl(phenylethynyl)silane has been investigated using 13C Fourier transform NMR, providing insights into silicon-carbon bonding (Levy, White, & Cargioli, 1972).

Organic Synthesis : Various trimethylsilane compounds are used in organic synthesis. For example, trimethyl-phenylethynyl-silane mediates the formation of benzene derivatives in high selectivity and good yields (Zhou Li-shan, 2012).

Polymer Formation : Trimethylsilane derivatives like trimethyl(ethynyl)silane have been used in laser-induced formation of polymers in the gas phase, highlighting their potential in chemical vapor deposition processes (Pola et al., 2001).

Silicon Protective Group in Synthesis : The trimethylsilane group has been utilized as a protective group for silicon in synthesis, particularly in the formation of organosilica with varied hydrophobicity (Popp et al., 2007).

Materials for Electronic Devices : Trimethylsilane derivatives have shown promise in the synthesis of electronic materials, particularly for organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).

Catalytic Applications : Nickel-catalyzed silylolefination processes involve trimethylsilane compounds, indicating their relevance in catalysis (Ni & Luh, 2003).

Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane has been explored for its utility in CVD processes, especially for the production of dielectric films of hydrogenated silicon carbide (Ermakova et al., 2015).

特性

IUPAC Name |

trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAIKLSJORSSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477182 |

Source

|

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

CAS RN |

518342-75-1 |

Source

|

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)